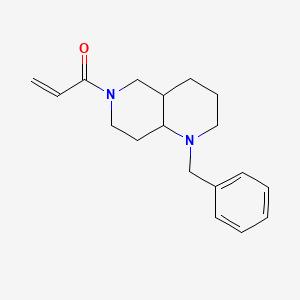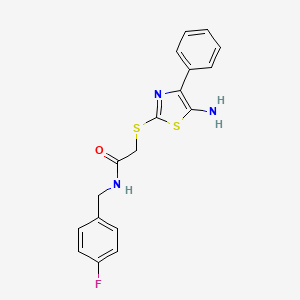
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. In cancer cells, this compound X has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. In infectious diseases, this compound X has been shown to inhibit the activity of various enzymes and proteins involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound X has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In infectious diseases, this compound X has been shown to inhibit the growth of various fungi and bacteria. In neurological disorders, this compound X has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X is its potential as a multi-targeted agent, which can act on various enzymes and proteins involved in different pathways. This makes it a promising candidate for combination therapy in cancer and infectious disease treatment. However, one of the limitations of this compound X is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its purity and yield. Additionally, more studies are needed to evaluate its efficacy and safety in vivo, as well as its potential for clinical applications. Furthermore, the development of prodrug derivatives or nanocarrier systems may improve its solubility and bioavailability.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with thioamide, followed by the addition of phenylisothiocyanate and subsequent reaction with 2-aminothiazole. The final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in various fields such as cancer research, infectious disease treatment, and neurological disorders. In cancer research, 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X has shown promising results in inhibiting the growth of various cancer cell lines including lung, breast, and prostate cancer cells. In infectious disease treatment, this compound X has been shown to have antifungal and antibacterial properties. In neurological disorders, this compound X has shown potential as a neuroprotective agent.
Propriétés
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-8-6-12(7-9-14)10-21-15(23)11-24-18-22-16(17(20)25-18)13-4-2-1-3-5-13/h1-9H,10-11,20H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUAJRLBAMWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

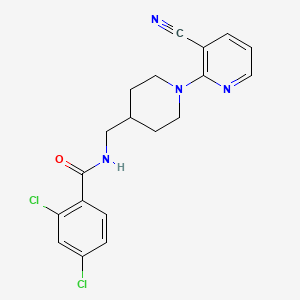
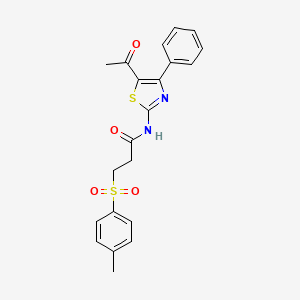


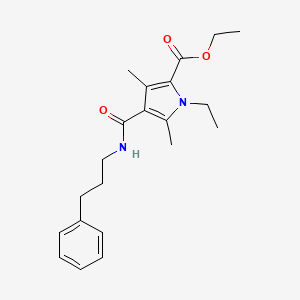
![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)

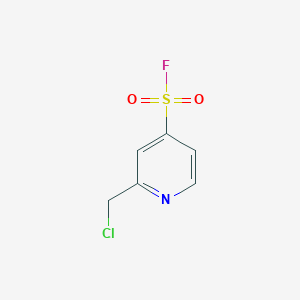
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)
